2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
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Overview
Description
2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a complex organic compound that features a unique combination of benzylsulfanyl, fluorophenyl, and thiophenyl groups
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the thiophene group: This step often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyrazole derivative.
Attachment of the benzylsulfanyl group: This can be done through a nucleophilic substitution reaction where a benzylthiol reacts with a suitable electrophilic center on the pyrazole-thiophene intermediate.
Final assembly: The final product is obtained by reacting the intermediate with 4-fluorobenzaldehyde under appropriate conditions to introduce the fluorophenyl group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Coupling Reactions: The thiophene ring can undergo further functionalization through cross-coupling reactions like Suzuki-Miyaura or Heck coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may impart biological activity against various targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor. The exact pathways and targets depend on the specific biological context and require detailed studies to elucidate.
Comparison with Similar Compounds
2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can be compared with similar compounds such as:
2-Benzylsulfanyl-1-(3,4-difluorophenyl)ethanone: This compound has a similar structure but with a difluorophenyl group instead of a fluorophenyl group, which may affect its reactivity and biological activity.
2-Benzylsulfanyl-1-{3-[(4-fluorophenyl)sulfonyl]-1-azetidinyl}ethanone: This compound features an azetidinyl group, which can impart different chemical and biological properties.
2-(Benzylsulfanyl)-1-(4-fluorobenzenesulfonyl)-1,4,5,6-tetrahydropyrimidine: The presence of a tetrahydropyrimidine ring in this compound distinguishes it from the pyrazole-based structure of the target compound.
Properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2OS2/c23-18-10-8-17(9-11-18)20-13-19(21-7-4-12-28-21)24-25(20)22(26)15-27-14-16-5-2-1-3-6-16/h1-12,20H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNOLWLHYPRRFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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